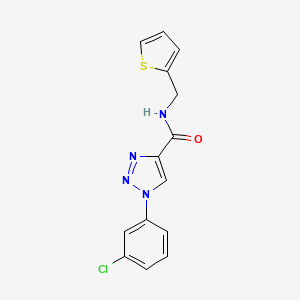

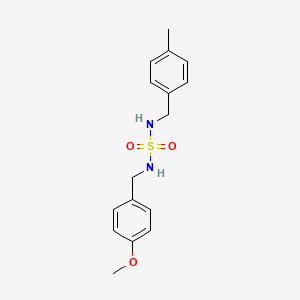

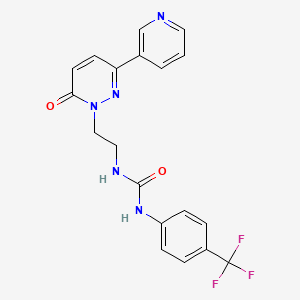

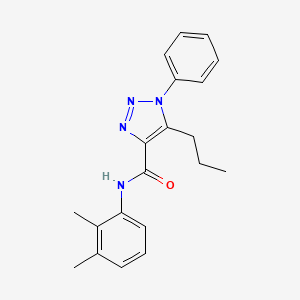

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide, also known as MBS, is a sulfamide compound that has been widely used in scientific research. This compound has shown great potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Solid-Phase Peptide Synthesis

A study presented the use of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis. These compounds are stable to TFA and are readily removed under reductive acidolytic conditions, indicating their potential utility in the synthesis of peptides (S. Thennarasu, Chuan-fa Liu, 2010).

Photoinduced Oxidation Studies

Research into the photo-oxidation of benzyl methyl sulfides, including 4-methoxybenzyl methyl sulfide, has provided insights into the electron transfer processes and the formation of sulfide radical cations. This has implications for understanding the stability and reactivity of sulfide compounds in photochemical processes (M. Bettoni, T. Del Giacco, Marina Stradiotto, F. Elisei, 2015).

Inhibition of Steroid Sulfatase

A study on the inhibition of estrone sulfate-induced uterine growth by nonestrogenic steroidal inhibitors of steroid sulfatase highlighted the importance of methoxy derivatives in removing estrogenic action while preserving inhibitory effects on steroid sulfatase activity. This has potential implications for the treatment of estrogen-dependent diseases (L. Ciobanu, V. Luu‐The, C. Martel, F. Labrie, D. Poirier, 2003).

Antimicrobial and Enzyme Inhibitor Studies

Novel Schiff bases derived from sulfamethoxazole and sulfisoxazole showed significant antimicrobial activities and inhibitory effects on carbonic anhydrase II, highlighting the therapeutic potential of sulfonamide derivatives in treating infections and enzyme-related disorders (S. Alyar, C. Şen, H. Alyar, Ş. Adem, A. Kalkancı, Ü. Özdemir, 2018).

Electrochemical and Spectroelectrochemical Properties

The synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines with N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide provided insights into their electrochemical and spectroelectrochemical properties, which are crucial for their application in photodynamic therapy and as sensors (H. Kantekin, Gülpınar Sarkı, A. Koca, O. Bekircan, A. Aktaş, R. Z. U. Kobak, M. B. Sağlam, 2015).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-13-3-5-14(6-4-13)11-17-22(19,20)18-12-15-7-9-16(21-2)10-8-15/h3-10,17-18H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAHNZHOEOJWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-N'-(4-methylbenzyl)sulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)

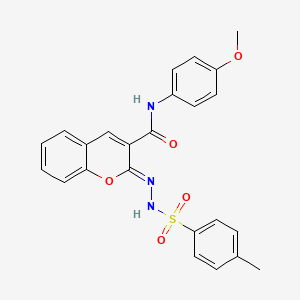

![N-[(4-methylphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2583384.png)

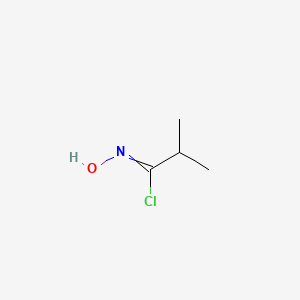

![N-(2-chloroethyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2583385.png)

![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)

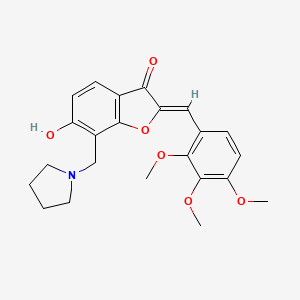

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)

![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)